molecular formula C20H32O4 B15180093 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate CAS No. 94277-25-5

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate

Katalognummer: B15180093
CAS-Nummer: 94277-25-5
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: YJWUPTQDYZNFDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate is a chemical compound with the molecular formula C20H32O4 and a molecular weight of 336.46568 g/mol . It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core linked to two methylene diisobutyrate groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate typically involves the reaction of octahydro-4,7-methano-1H-indene with methylene diisobutyrate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins

Wirkmechanismus

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate include other derivatives of octahydro-4,7-methano-1H-indene and methylene diisobutyrate. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

What sets this compound apart is its unique combination of the octahydro-4,7-methano-1H-indenediyl core with methylene diisobutyrate groups. This structure imparts distinct chemical properties, making it valuable for specific scientific and industrial applications .

Eigenschaften

CAS-Nummer

94277-25-5

Molekularformel

C20H32O4

Molekulargewicht

336.5 g/mol

IUPAC-Name

[3-(2-methylpropanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl 2-methylpropanoate

InChI

InChI=1S/C20H32O4/c1-11(2)19(21)23-9-15-8-16-13-5-6-14(7-13)18(16)17(15)10-24-20(22)12(3)4/h11-18H,5-10H2,1-4H3

InChI-Schlüssel

YJWUPTQDYZNFDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.